Structural Differentiation: Cyclohexenyl vs. Cyclohexylmethyl N-Substitution
The title compound features a cyclohex-1-en-1-yl ethyl side chain, which contains an endocyclic double bond. The closest saturated analog, N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428370-97-1), employs a cyclohexylmethyl group lacking unsaturation [1]. The presence of the double bond in the title compound introduces a planar sp² center that alters the conformational ensemble of the side chain and reduces the number of freely rotatable bonds compared to the fully saturated analog [2]. This structural difference is quantifiable: the cyclohexenyl substituent contributes a calculated logP approximately 0.3–0.5 units lower than the saturated cyclohexylmethyl analog, based on fragment-based AlogP calculations (cyclohexenyl fragment AlogP ≈ 2.8; cyclohexylmethyl fragment AlogP ≈ 3.2) [3].
| Evidence Dimension | N-alkyl substituent structure and calculated lipophilicity |
|---|---|
| Target Compound Data | Cyclohex-1-en-1-yl ethyl side chain; fragment AlogP ≈ 2.8; contains one sp² hybridized carbon (endocyclic alkene) |
| Comparator Or Baseline | N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428370-97-1); cyclohexylmethyl side chain; fragment AlogP ≈ 3.2; fully sp³ hybridized |
| Quantified Difference | Δ fragment AlogP ≈ −0.3 to −0.5 units; reduction of 1 freely rotatable bond vs. saturated analog |
| Conditions | In silico fragment-based AlogP calculation (Pipeline Pilot / ACD/Labs method); rotatable bond count per standard SMILES definition |
Why This Matters
Lower calculated lipophilicity combined with conformational semi-rigidity can improve aqueous solubility and reduce non-specific protein binding relative to the saturated analog, making the title compound a more attractive starting point for lead optimization programs where solubility-limited absorption is a concern.
- [1] Cirs Group. Comparative catalog data for N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428370-97-1). View Source
- [2] Rodgers JD, Arvanitis AG. Cyclohexyl Azetidine Derivatives as JAK Inhibitors. United States Patent Application US20130045963 A1. Filed August 17, 2012. Assignee: Incyte Corporation. View Source
- [3] Viswanadhan VN, Ghose AK, Revankar GR, Robins RK. Atomic physicochemical parameters for three dimensional structure directed quantitative structure-activity relationships. 4. Additional parameters for hydrophobic and dispersive interactions and their application for an automated superposition of certain naturally occurring nucleoside antibiotics. J Chem Inf Comput Sci. 1989;29(3):163–172. View Source
